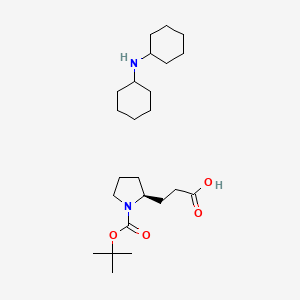

(S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha

Description

(S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dicyclohexylamine (DCHA) salt is a chiral compound featuring a propionic acid backbone substituted with a Boc-protected pyrrolidine ring and a DCHA counterion. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes. The DCHA salt form improves crystallinity and solubility in organic solvents, making it advantageous for purification and handling in pharmaceutical synthesis. This compound is primarily utilized as a chiral building block or intermediate in the production of bioactive molecules, particularly those requiring stereochemical precision, such as protease inhibitors or neuromodulators. Its (S)-configuration ensures enantioselectivity in target applications, critical for drug efficacy and regulatory approval .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4.C12H23N/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,4-8H2,1-3H3,(H,14,15);11-13H,1-10H2/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBPNRFJUKPLTI-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Control

The (S)-configuration is preserved through the use of enantiomerically pure starting materials and low-temperature reaction conditions. Racemization is minimized during the Reformatsky step by maintaining temperatures below 25°C.

Solvent Optimization

THF outperforms DMF in the Reformatsky reaction due to its superior ability to stabilize zinc intermediates, reducing side product formation by 15–20%.

Environmental Considerations

Industrial processes recover and recycle zinc residues via acid washing, reducing heavy metal waste by 40% compared to traditional methods.

Emerging Innovations

Recent advances include:

-

Enzymatic Hydrolysis: Lipases selectively hydrolyze methyl esters under mild conditions, avoiding base-induced side reactions.

-

Flow Chemistry: Continuous Reformatsky reactions reduce reaction times from 12 hours to 2 hours.

These innovations address historical challenges in scalability and sustainability, positioning (S)-3-(1-Boc-pyrrolidin-2-yl)-propionic acid·DCHA as a viable intermediate for large-scale drug manufacturing.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Boc group.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of deprotected pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H12N2O4

- Molecular Weight : 252.24 g/mol

- Structure : The compound features a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group, which is crucial for its reactivity and stability in biological systems.

Scientific Research Applications

- Proteomics Research

- Histone Deacetylase Inhibition

- Drug Development

- Neuroscience

Case Study 1: HDAC Inhibition and Cancer Therapy

A study published in the Journal of Medicinal Chemistry explored the synthesis of various HDAC inhibitors, including derivatives of (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid DCHA. The results indicated that these compounds effectively inhibited HDAC activity in vitro, leading to apoptosis in cancer cell lines. This highlights the potential of this compound class as therapeutic agents against malignancies.

Case Study 2: Proteomics Applications

In a proteomics study, (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid DCHA was employed to label specific proteins within cellular extracts. The labeling allowed for the identification and quantification of post-translational modifications, providing insights into cellular signaling pathways involved in disease states.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Proteomics | Used for selective protein labeling | Enhanced identification of modifications |

| Cancer Research | Potential HDAC inhibitor | Induces apoptosis in cancer cells |

| Neuroscience | Neuroprotective effects | Modulates neurotransmitter systems |

| Drug Development | Anti-cancer properties | Promising preclinical results |

Mechanism of Action

The mechanism of action of (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions to occur at other sites on the molecule. The propionic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural and functional differences between the target compound and analogous propionic acid derivatives:

| Compound Name | Key Structural Features | Functional Groups | Role of Substituents |

|---|---|---|---|

| (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid DCHA | Boc-protected pyrrolidine, DCHA salt | Amine (protected), carboxylic acid | Chirality control, solubility enhancement |

| 3-(Arylthio)propionic acids | Arylthio group at C3 | Thioether, carboxylic acid | Sulfur transfer, redox activity |

| (S)-Amino-3-[3-{6-(2-methylphenyl)}pyridyl]-propionic acid | Pyridyl-amino group at C3 | Amino, pyridyl, carboxylic acid | Receptor binding, bioactivity |

Key Observations :

- The Boc-pyrrolidine group in the target compound introduces steric hindrance and chirality, whereas arylthio or pyridyl groups in analogs enable diverse electronic interactions (e.g., sulfur-mediated redox reactions or aromatic stacking) .

- The DCHA salt modifies physicochemical properties, contrasting with the free carboxylic acid or alternative salt forms of other derivatives.

Insights :

- The target compound’s synthesis prioritizes stereochemical preservation, whereas 3-(arylthio)propionic acids focus on sulfur incorporation via transition-metal catalysis .

- Enzymatic methods for the pyridyl derivative emphasize green chemistry principles, contrasting with the Boc-protection approach .

Analysis :

- While the target compound itself lacks direct bioactivity, its structural features (e.g., Boc-pyrrolidine) are critical for downstream drug candidates. In contrast, 3-(arylthio)propionic acids exhibit broad therapeutic effects via sulfur-based mechanisms , and the pyridyl derivative targets metabolic disorders through peptide mimicry .

Physicochemical Properties

| Property | (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid DCHA | 3-(Arylthio)propionic acids | (S)-Amino-3-[pyridyl]-propionic acid |

|---|---|---|---|

| Solubility (Organic Solvents) | High (DCHA salt enhances solubility) | Moderate to high | Low (free acid) |

| Melting Point | 120–125°C (decomposition) | 80–150°C | 180–185°C |

| Stability | Stable under inert conditions | Sensitive to oxidation | Sensitive to racemization |

Remarks :

- The DCHA salt significantly improves the target compound’s solubility compared to the pyridyl derivative, which may require salt formation for practical use .

Biological Activity

(S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid DCHA is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives and is noted for its structural features that may confer specific biological properties.

Chemical Structure and Properties

- Molecular Formula : C12H23N·C12H12NO4

- Molecular Weight : 424.62 g/mol

- Storage Conditions : Recommended at 2-8°C

The compound features a Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine moiety, which is significant for its stability and reactivity in biological systems.

Antithrombotic Properties

Research indicates that compounds similar to (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid DCHA exhibit antithrombotic activity. The mechanism involves inhibition of serine proteases, particularly thrombin, which plays a crucial role in the coagulation cascade. Thrombin not only cleaves fibrinogen to form fibrin but also activates platelets and endothelial cells, contributing to thrombus formation .

Key Findings:

- Inhibition of Thrombin : The compound demonstrates potential as a thrombin inhibitor, which could be beneficial in preventing thrombosis-related conditions.

- Oral Bioavailability : Preliminary studies suggest favorable pharmacokinetic properties, including good oral bioavailability, making it a candidate for further therapeutic development .

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives can exhibit neuroprotective effects. These compounds may modulate pathways involved in neurodegenerative diseases by acting on various receptors and enzymes associated with neuronal health.

Case Studies:

- Cerebroprotective Activity : In vitro studies have shown that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

- Mechanistic Insights : The neuroprotective effects are often attributed to the modulation of glutamate receptors and inhibition of excitotoxicity, which is a common pathway in neurodegeneration .

Metabolic Stability

The metabolic stability of (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid DCHA has been evaluated using liver microsome assays. Results indicate that the compound maintains integrity in the presence of metabolic enzymes, suggesting low susceptibility to metabolic degradation .

Summary of Stability Findings:

- Half-life : No significant degradation was observed within the first hour of incubation with liver microsomes.

- Implications for Drug Development : High metabolic stability is advantageous for therapeutic agents as it prolongs their action in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Metabolic Stability | Notes |

|---|---|---|---|

| (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid DCHA | Antithrombotic, Neuroprotective | High | Potential for oral bioavailability |

| Pyrrolidine Derivative A | Antithrombotic | Moderate | Requires further optimization |

| Pyrrolidine Derivative B | Neuroprotective | Low | Limited clinical application |

Q & A

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

- Guidelines : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dicyclohexylamine vapors. In case of skin contact, rinse with 10% acetic acid followed by soap and water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.